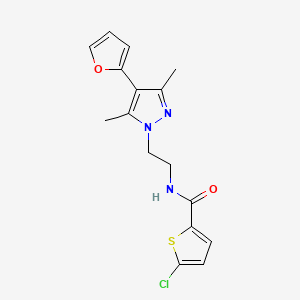![molecular formula C9H8N2O3 B2748711 Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate CAS No. 1393557-42-0](/img/structure/B2748711.png)
Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate” seems to be a complex organic compound. Pyrrolopyrazine, a related scaffold, contains pyrrole and pyrazine rings and is known to exhibit various biological activities .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, pyrrolopyrazine derivatives can be synthesized through various routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate and its derivatives have been the subject of various synthetic studies, exploring novel methods of synthesis and functionalization. For instance, Toja et al. (1986) synthesized a series of pyrrolopyridine analogs starting from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, highlighting their potential in creating diverse chemical structures (Toja et al., 1986). Similarly, Grigor’ev et al. (2017) investigated cascade heterocyclization reactions involving 2-Acyl-1,1,3,3-tetracyanopropenides (ATCN), leading to the formation of compounds including pyrrolo[3,4-c]pyridine derivatives (Grigor’ev et al., 2017).
Biological Activity
The biological activity of this compound derivatives is an area of interest. Ikaunieks et al. (2015) developed synthetic protocols for sulfonamide-based pyrrolo[3,4-c]pyridines, which could have potential applications in medicinal chemistry (Ikaunieks et al., 2015). Moreover, compounds synthesized from pyrrolopyridine derivatives have shown antibacterial activity, as demonstrated by Toja et al. (1986) (Toja et al., 1986).
Material Science and Spectroscopy
These compounds have also found applications in material science and spectroscopy. For example, Bahgat et al. (2009) conducted detailed spectroscopic investigations on pyrazolo-pyridine derivatives, which are structurally similar, revealing insights into their electronic properties (Bahgat et al., 2009).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have shown a range of biological activities, suggesting that this compound may also have diverse effects .
Propiedades
IUPAC Name |
methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-2-6-5(3-10-7)4-11-8(6)12/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCSOFNXCXOOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2CNC(=O)C2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)
![N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2748629.png)


![3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2748635.png)


![ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)


![ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2748644.png)



